molecular formula C7HF7 B1580632 2,3,5,6-Tetrafluorobenzotrifluoride CAS No. 651-80-9

2,3,5,6-Tetrafluorobenzotrifluoride

Cat. No.: B1580632
CAS No.: 651-80-9
M. Wt: 218.07 g/mol
InChI Key: ZVPAJILXQHMKMT-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluorobenzotrifluoride is an organic compound with the molecular formula C7HF7. It is a derivative of benzene, where four hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a trifluoromethyl group. This compound is known for its high thermal and chemical stability, making it useful in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5,6-Tetrafluorobenzotrifluoride can be synthesized through several methods. One common method involves the reaction of thiol with chloroform and sodium hydroxide in a mixture of 1,4-dioxane and water under an inert atmosphere. The reaction is carried out at 88°C for 9 hours, followed by steam distillation to obtain the desired product .

Industrial Production Methods

Industrial production of this compound typically involves the fluorination of benzotrifluoride derivatives. This process is carried out using fluorinating agents such as elemental fluorine or hydrogen fluoride under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrafluorobenzotrifluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various fluorinated benzene derivatives.

    Oxidation Reactions: Products include fluorinated benzaldehydes.

    Reduction Reactions: Products include fluorinated benzenes.

Scientific Research Applications

2,3,5,6-Tetrafluorobenzotrifluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrafluorobenzotrifluoride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is particularly useful in drug design, where the compound can interact with target proteins or enzymes to exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-Tetrafluorobenzaldehyde
  • 4-Bromo-2,3,5,6-tetrafluorobenzotrifluoride
  • 2,3,5,6-Tetrafluoroterephthalaldehyde

Uniqueness

2,3,5,6-Tetrafluorobenzotrifluoride is unique due to its combination of four fluorine atoms and a trifluoromethyl group, which imparts exceptional thermal and chemical stability. This makes it more resistant to oxidation and chemical degradation compared to similar compounds .

Properties

IUPAC Name

1,2,4,5-tetrafluoro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF7/c8-2-1-3(9)6(11)4(5(2)10)7(12,13)14/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPAJILXQHMKMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70215402
Record name Benzene, 1,2,4,5-tetrafluoro-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70215402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651-80-9
Record name Benzene, 1,2,4,5-tetrafluoro-3-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000651809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2,4,5-tetrafluoro-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70215402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6-Tetrafluorobenzotrifluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,5,6-Tetrafluorobenzotrifluoride
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2,3,5,6-Tetrafluorobenzotrifluoride
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2,3,5,6-Tetrafluorobenzotrifluoride
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2,3,5,6-Tetrafluorobenzotrifluoride
Reactant of Route 5
2,3,5,6-Tetrafluorobenzotrifluoride
Reactant of Route 6
2,3,5,6-Tetrafluorobenzotrifluoride

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